(s)-2-Benzyloxy-3-pentanone (s)-2-Benzyloxy-3-pentanone
Brand Name: Vulcanchem
CAS No.: 132489-33-9
VCID: VC8229888
InChI: InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
SMILES: CCC(=O)C(C)OCC1=CC=CC=C1
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

(s)-2-Benzyloxy-3-pentanone

CAS No.: 132489-33-9

Cat. No.: VC8229888

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Benzyloxy-3-pentanone - 132489-33-9

Specification

CAS No. 132489-33-9
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name (2S)-2-phenylmethoxypentan-3-one
Standard InChI InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
Standard InChI Key DEOOBELFQJXOAE-JTQLQIEISA-N
Isomeric SMILES CCC(=O)[C@H](C)OCC1=CC=CC=C1
SMILES CCC(=O)C(C)OCC1=CC=CC=C1
Canonical SMILES CCC(=O)C(C)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(S)-2-Benzyloxy-3-pentanone (CAS: 132489-33-9) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name is (2S)-2-phenylmethoxypentan-3-one, reflecting the (S)-configuration at the second carbon. The compound’s structure includes a benzyl ether group (-OCH₂C₆H₅) and a ketone moiety at the third position of the pentane chain.

Key Identifiers:

PropertyValueSource
CAS Registry Number132489-33-9
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
SMILESCCC(=O)C@HOCC1=CC=CC=C1
InChIKeyDEOOBELFQJXOAE-JTQLQIEISA-N

The stereochemistry of the compound is critical for its role in asymmetric synthesis. The (S)-configuration ensures predictable stereochemical outcomes in reactions such as aldol additions .

Structural Characterization

The compound’s 2D and 3D structures have been extensively characterized. X-ray crystallography data (COD record 1100319) confirms the spatial arrangement of the benzyloxy and ketone groups . The 3D conformer models highlight the compound’s chiral center, which influences its interactions in catalytic systems.

Synthesis and Manufacturing

Synthetic Routes

(S)-2-Benzyloxy-3-pentanone is typically synthesized through stereoselective methods. One common approach involves:

  • Benzylation of Pentanone Derivatives: Reaction of a pentan-3-one precursor with a benzylating agent (e.g., benzyl bromide) under basic conditions.

  • Asymmetric Catalysis: Enantioselective oxidation or reduction steps to establish the (S)-configuration. For example, TiCl₄-mediated aldol reactions achieve high stereoselectivity when conducted in tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) .

A patented method (CN109796368B) describes the synthesis of related hydrazine derivatives using (S)-2-benzyloxy propionic acid as a starting material, highlighting the compound’s versatility in multi-step syntheses .

Optimization of Stereoselectivity

The addition of 1.1 equivalents of THF or DME during TiCl₄-mediated aldol reactions significantly improves diastereomeric ratios (up to 97:3) . This solvent effect stabilizes transition states, favoring the formation of 2,4-syn-4,5-syn adducts.

Applications in Organic Synthesis

Stereoselective Aldol Reactions

(S)-2-Benzyloxy-3-pentanone serves as a key substrate in TiCl₄-catalyzed aldol reactions. These reactions produce adducts with high stereocontrol, which are valuable in pharmaceuticals and natural product synthesis. For example:

  • Diastereomeric Ratios: Up to 97:3 for syn-aldol products .

  • Mechanistic Insight: The Lewis acid (TiCl₄) coordinates with the ketone oxygen, activating the α-hydrogen for deprotonation and enabling nucleophilic attack .

Chiral Building Block in Drug Synthesis

The compound’s chiral center makes it a precursor for bioactive molecules. Notably, it is used in synthesizing Posaconazole Impurity 52 (CAS: 183871-34-3), a critical intermediate in antifungal drug development .

Physicochemical Properties

Stability and Solubility

(S)-2-Benzyloxy-3-pentanone is stable under standard storage conditions but sensitive to strong acids/bases. It exhibits moderate solubility in polar solvents (e.g., THF, DCM) and limited solubility in water.

Spectral Data

  • ¹H NMR: δ 1.05 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 2.50 (q, 2H, COCH₂), 4.60 (s, 2H, OCH₂Ph).

  • IR: Strong absorption at 1715 cm⁻¹ (C=O stretch).

Related Compounds and Derivatives

Hydrazine Derivatives

  • N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 170985-85-0): A derivative used in coordination chemistry and drug synthesis .

  • Posaconazole Impurity 52: Highlights the compound’s role in quality control for pharmaceuticals .

Structural Analogues

  • 3-Pentanone (CAS: 96-22-0): The parent ketone, used industrially in vitamin E synthesis .

Recent Advances and Future Directions

Recent patents (e.g., CN109796368B) emphasize greener synthesis routes using recyclable catalysts like palladium barium sulfate . Future research may explore:

  • Enzymatic Catalysis: For enhanced stereoselectivity.

  • Continuous Flow Systems: To improve reaction efficiency.

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